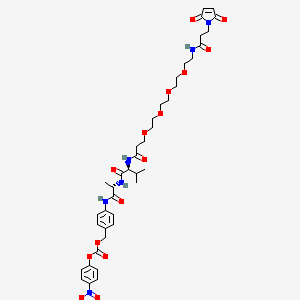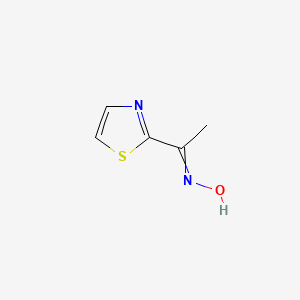
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol (2,3-DMPTFMS) is an important organic compound that has been widely studied in the scientific and research communities. It is a white crystalline solid with a melting point of 97-99°C and a boiling point of 220°C. Its molecular formula is C7H7F3O2S and its molecular weight is 192.19 g/mol. 2,3-DMPTFMS has been found to possess a wide range of useful properties, including strong acidity, solubility in organic solvents, and a high degree of stability in aqueous solutions. It is also known to be an effective inhibitor of a variety of enzymes, including proteases and phosphatases.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has been used in a variety of scientific research applications. It has been used as an inhibitor of a variety of enzymes, including proteases and phosphatases, as well as to study the effects of enzyme inhibition on cellular processes. In addition, it has been used to study the effects of enzyme inhibition on signal transduction pathways in cells. Furthermore, it has been used to study the effects of enzyme inhibition on the metabolism of drugs and other compounds.
Wirkmechanismus
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme and preventing it from binding to its substrate. It has been found to be a competitive inhibitor of enzymes, meaning that it competes with the enzyme's substrate for binding to the enzyme's active site. Furthermore, it has been found to be a slow, tight-binding inhibitor, meaning that it binds to the enzyme's active site for a prolonged period of time.
Biochemical and Physiological Effects
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in signal transduction pathways, leading to changes in cell behavior. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, leading to changes in drug absorption and metabolism. Furthermore, it has been found to inhibit the activity of enzymes involved in the breakdown of proteins, leading to changes in protein levels in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time without significant degradation. Furthermore, it is soluble in a variety of organic solvents, making it easy to use in experiments. However, it is a strong acid, so it must be handled with care. In addition, it is a slow, tight-binding inhibitor and can take a long time to reach its full effect.
Zukünftige Richtungen
The potential future applications of 2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol are numerous. It could be used to study the effects of enzyme inhibition on a variety of cellular processes, such as signal transduction pathways and metabolism. In addition, it could be used to study the effects of enzyme inhibition on the development and progression of diseases. Furthermore, it could be used to study the effects of enzyme inhibition on the absorption, metabolism, and excretion of drugs and other compounds. Finally, it could be used to develop new inhibitors of enzymes with improved properties.
Synthesemethoden
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol can be synthesized from commercially available 2,3-dimethylphenol (2,3-DMP) and trifluoromethanesulfonyl chloride (CF3SO2Cl) in two steps. The first step involves the reaction of 2,3-DMP with CF3SO2Cl in a polar aprotic solvent, such as dimethylformamide (DMF), to form 2,3-dimethyl-4-(trifluoromethylsulfonyl)phenol (2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol). The second step involves the reaction of 2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol with a base, such as sodium hydroxide, to form the desired product.
Eigenschaften
IUPAC Name |
2,3-dimethyl-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-5-6(2)8(4-3-7(5)13)16(14,15)9(10,11)12/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKIJBOMOWMKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)








![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)

